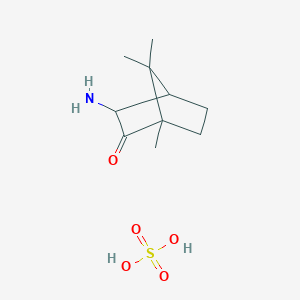

d-Camphor, 3-amino-, monosulfate

Description

Contextualization within Chiral Organic Chemistry and Terpenoid Derivatives

Chiral organic chemistry is a fundamental branch of chemistry focused on the study of molecules that are non-superimposable on their mirror images, known as enantiomers. wikipedia.org Such molecules are ubiquitous in nature and are crucial components of biological systems. Terpenoids, a large and diverse class of naturally occurring organic chemicals derived from isoprene, are a rich source of chiral molecules. researchgate.net

Camphor (B46023), a bicyclic monoterpenoid, is a classic example of a readily available chiral starting material, often referred to as a "chiral pool" reagent. researchgate.nettcichemicals.com It possesses a well-defined three-dimensional structure with specific stereocenters, making it an excellent scaffold for the synthesis of other chiral molecules. researchgate.net The d-enantiomer, specifically (+)-camphor, provides a consistent and predictable stereochemical environment for chemical transformations. glpbio.com The derivatization of camphor, such as in d-Camphor (B3430136), 3-amino-, monosulfate, allows for the transfer of its inherent chirality to new molecules, a critical process in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals. tcichemicals.com

Significance as a Camphor-Derived Scaffold with Amine and Sulfate (B86663) Functionalities

The strategic placement of both an amine and a sulfate group on the camphor framework at the 3-position imparts a unique set of properties to d-Camphor, 3-amino-, monosulfate. The amino group introduces a basic and nucleophilic center, which can be readily modified or used to form salts with chiral acids for resolution purposes. wikipedia.org The presence of this amine functionality on the rigid camphor backbone has been explored in the synthesis of chiral ligands for asymmetric catalysis. scirp.org

The monosulfate group, on the other hand, introduces a highly polar and acidic functionality. This can influence the solubility of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions. The combination of a basic amine and an acidic sulfate group within the same molecule results in a zwitterionic character under certain pH conditions, which can be exploited in various applications, including as a chiral resolving agent. rsc.org

Position within the Landscape of Aminated and Sulfated Bicyclic Systems

Bicyclic systems, molecules containing two fused or bridged rings, are of great interest in medicinal chemistry and materials science due to their conformational rigidity and well-defined spatial arrangement of functional groups. scirp.org Camphor is a prime example of a bridged bicyclic system. sigmaaldrich.com The introduction of amino and sulfate groups onto such frameworks creates a class of compounds with diverse potential applications.

Aminated bicyclic systems are foundational in the design of chiral catalysts and auxiliaries. The fixed orientation of the amino group relative to the bicyclic scaffold allows for precise control over stereochemical outcomes in chemical reactions. beilstein-journals.org Similarly, sulfated bicyclic compounds are explored for their unique physicochemical properties. The strategic functionalization of the camphor skeleton at various positions, including C-3, allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net this compound, therefore, represents a specialized member of this class, combining the established utility of the aminocamphor scaffold with the added dimension of a sulfate group, opening avenues for new research directions.

Table 1: Physicochemical Properties of d-Camphor

| Property | Value |

| IUPAC Name | (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Melting Point | 175-177 °C |

| Boiling Point | 204 °C |

| Chirality | Chiral, exists as two enantiomers |

| Appearance | White, crystalline solid |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Research Applications of Camphor Derivatives

| Derivative Type | Research Application | Reference |

| Camphorsulfonic acid | Chiral resolving agent, asymmetric catalyst | wikipedia.org |

| Aminocamphors | Chiral auxiliaries, ligands for asymmetric synthesis | scirp.org |

| Camphor-based imines | Intermediates in the synthesis of chiral compounds | beilstein-journals.org |

Structure

3D Structure of Parent

Properties

CAS No. |

5339-84-4 |

|---|---|

Molecular Formula |

C10H19NO5S |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;sulfuric acid |

InChI |

InChI=1S/C10H17NO.H2O4S/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;1-5(2,3)4/h6-7H,4-5,11H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

RGRGOMNVQRSTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2N)C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

De Novo Synthesis of 3-Aminocamphor Precursors from d-Camphor (B3430136)

The introduction of an amino group at the C3 position of the d-camphor scaffold is a key challenge that has been addressed through various synthetic strategies. These methods often involve the initial oxidation of d-camphor to an intermediate that facilitates the subsequent regioselective amination.

Regioselective Amination Processes at the C3 Position

A common and effective strategy for the regioselective introduction of a nitrogen-containing functional group at the C3 position of d-camphor involves the use of camphorquinone (B77051) as a key intermediate. wikipedia.org Camphorquinone can be synthesized from d-camphor through oxidation, for instance, using selenium dioxide. wikipedia.org Once obtained, camphorquinone provides a reactive site at C3 for the introduction of an amino group.

One of the primary methods for the conversion of camphorquinone to 3-aminocamphor is through reductive amination . This process involves the reaction of camphorquinone with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) salts, in the presence of a reducing agent. The initial reaction forms a 3-imino-camphor intermediate, which is then reduced to the corresponding 3-aminocamphor. This method allows for the direct formation of the C-N bond at the desired C3 position.

Another significant route to 3-aminocamphor from camphorquinone is through the formation and subsequent reduction of a 3-oximino-camphor derivative. Camphorquinone can be selectively oximated at the C3 position by reacting it with hydroxylamine. The resulting 3-oximino-camphor can then be reduced to 3-aminocamphor using various reducing agents, such as catalytic hydrogenation or metal hydrides. The stereochemical outcome of this reduction is a critical aspect, as it determines the orientation of the amino group (endo or exo).

| Intermediate | Reagents for Amination/Oximation | Subsequent Reduction | Product |

| Camphorquinone | Ammonia/Reducing Agent | In-situ | 3-Aminocamphor |

| Camphorquinone | Hydroxylamine | Catalytic Hydrogenation, Metal Hydrides | 3-Aminocamphor |

Catalytic Systems and Their Influence on Amination Stereoselectivity

The stereoselectivity of the amination process, particularly the reduction of the C=N bond in the imine or oxime intermediate, is of paramount importance as it dictates the spatial orientation of the resulting amino group. The bulky bicyclic framework of camphor (B46023) presents significant steric hindrance, which influences the approach of the reducing agent.

In the reduction of camphor derivatives, the approach of a reagent can occur from two faces: the exo face, which is sterically less hindered, and the endo face, which is more hindered by the gem-dimethyl bridge. cerritos.eduyoutube.com For the reduction of the C2-carbonyl group in camphor, hydride attack typically occurs from the less hindered endo side, leading to the exo alcohol (isoborneol) as the major product. cerritos.eduyoutube.com

A similar principle applies to the reduction of the 3-imino or 3-oximino group. The choice of the catalytic system and the reducing agent can significantly influence the endo/exo selectivity of the 3-aminocamphor product.

Catalytic Hydrogenation: The use of heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) for the reduction of the 3-oximino-camphor can lead to different stereochemical outcomes depending on the catalyst and reaction conditions. The catalyst surface plays a crucial role in the orientation of the substrate during the hydrogen addition.

Metal Hydride Reductants: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of imines and oximes. The steric bulk of the hydride reagent itself can influence the direction of attack. For instance, bulkier hydride reagents may exhibit a higher preference for attacking from the less hindered face. The direct reductive amination of camphor has been reported using iron pentacarbonyl as a stoichiometric reducing agent. researchgate.net

The precise control of stereoselectivity often requires careful optimization of the catalyst, solvent, temperature, and the specific reducing agent employed.

Exploration of Precursor Functionalization and Rearrangement Strategies

Beyond the direct functionalization of the camphor skeleton, rearrangement strategies have been historically important in accessing otherwise difficult-to-reach positions on the camphor framework. rsc.org Wagner-Meerwein rearrangements, for instance, are well-documented in camphor chemistry. researchgate.net

In the context of synthesizing 3-aminocamphor precursors, a hypothetical approach could involve the use of a starting material that, upon a skeletal rearrangement, positions a functional group at the C3 position for subsequent conversion to an amino group. However, the direct and efficient synthesis of 3-aminocamphor is more commonly achieved through the functionalization of camphorquinone, as detailed previously. While rearrangement strategies offer a powerful tool for generating molecular diversity from the camphor scaffold, their application for the specific synthesis of 3-aminocamphor is less documented in readily available literature compared to the more direct routes.

Monosulfate Derivatization of 3-Aminocamphor

The final step in the synthesis of d-Camphor, 3-amino-, monosulfate is the selective sulfation of the 3-aminocamphor precursor. As 3-aminocamphor is an amino alcohol, the sulfation reaction can potentially occur at either the amino group (N-sulfation) to form a sulfamate (B1201201) or at the hydroxyl group (O-sulfation) to form a sulfate (B86663) ester. The desired product is the O-sulfated monosulfate.

Sulfation Reaction Mechanisms and Conditions

Several reagents can be employed for the sulfation of alcohols. The choice of the sulfating agent and the reaction conditions are critical to achieve selective O-sulfation and to minimize side reactions.

Common sulfating agents include:

Sulfur trioxide complexes: Complexes of sulfur trioxide with reagents like pyridine (B92270) (SO₃·py), trimethylamine, or dimethylformamide (DMF) are mild and effective for the sulfation of alcohols. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of the SO₃ complex.

Chlorosulfonic acid (ClSO₃H): This is a highly reactive sulfating agent that reacts with alcohols to produce sulfate esters and hydrogen chloride. wikipedia.org The high reactivity may necessitate careful control of the reaction conditions to avoid side reactions.

Sulfamic acid (H₂NSO₃H): This reagent can be used for the sulfation of alcohols, although it is generally less reactive than other agents. nih.gov Its use might be advantageous in cases where higher selectivity is required.

Dicyclohexylcarbodiimide (DCC) and Sulfuric Acid: This system can be used for the sulfation of aliphatic alcohols. nih.gov

The mechanism for the O-sulfation of 3-aminocamphor using a sulfur trioxide-pyridine complex would likely involve the following steps:

Protonation of the more basic amino group by an acidic species in the reaction medium, or its protection prior to sulfation, to prevent N-sulfation.

Nucleophilic attack of the hydroxyl group of 3-aminocamphor on the electrophilic sulfur atom of the SO₃·py complex.

A proton transfer step to yield the final sulfate ester and regenerate the pyridine catalyst.

To favor O-sulfation over N-sulfation, the reaction is typically carried out under conditions where the amino group is protonated and thus less nucleophilic.

Optimization of Monosulfate Formation

The optimization of the monosulfate formation is crucial to maximize the yield and purity of the desired product. Key parameters to consider for optimization include:

Choice of Sulfating Agent: The reactivity and selectivity of the sulfating agent are primary considerations. Mild reagents like SO₃·py are often preferred to minimize side reactions.

Stoichiometry: The molar ratio of the 3-aminocamphor to the sulfating agent must be carefully controlled to favor monosulfation and avoid potential disulfation or other side reactions.

Solvent: The choice of an appropriate aprotic solvent, such as pyridine, dichloromethane, or DMF, is important to ensure the solubility of the reactants and to influence the reaction rate and selectivity.

Temperature: Sulfation reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to enhance selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to maximize product formation and minimize degradation.

pH Control: Maintaining the pH of the reaction mixture can be critical, especially when dealing with a molecule containing both amino and hydroxyl groups, to ensure the desired chemoselectivity.

A systematic variation of these parameters would allow for the development of a robust and efficient protocol for the synthesis of this compound.

| Parameter | Considerations for Optimization |

| Sulfating Agent | Reactivity and selectivity (e.g., SO₃·py for mildness) |

| Stoichiometry | Control for monosulfation |

| Solvent | Solubility and reaction medium effects |

| Temperature | Control of exothermicity and selectivity |

| Reaction Time | Maximization of product yield |

| pH | Control of chemoselectivity (O- vs. N-sulfation) |

Advanced Synthetic Routes for Analogues and Related Structures

The camphor scaffold, renowned as a privileged chiral building block, serves as the foundation for a multitude of advanced synthetic routes. scielo.brchim.it These pathways are designed to produce structurally complex and stereochemically diverse molecules, including various amines, diamines, and heterocyclic systems.

Stereodivergent Synthesis Approaches for Camphor-Derived Amines and Diamines

The stereodivergent synthesis of amines and diamines from camphor derivatives represents a significant area of research, providing access to valuable chiral ligands and organocatalysts. A notable strategy involves the synthesis of a series of 18 regio- and stereo-chemically diverse chiral non-racemic 1,2-, 1,3-, and 1,4-diamines. mdpi.comnih.gov These syntheses utilize commercially available (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid as starting materials. mdpi.comnih.gov The resulting diamine structures are all based on the d-(+)-camphor scaffold and exhibit isomeric diversity in the attachment points of the primary and tertiary amine groups, as well as in their exo/endo stereochemistry. mdpi.comnih.gov

For the synthesis of 1,2-diamines, (1S)-(+)-ketopinic acid is a common precursor. mdpi.com A key step involves a Curtius rearrangement of the acid using diphenylphosphoryl azide (B81097) (DPPA), which ultimately leads to the formation of the desired amino group at the C2 position. mdpi.com For 1,3- and 1,4-diamines, 10-iodocamphor, which can be prepared in one step from (1S)-(+)-10-camphorsulfonic acid, serves as a viable and scalable precursor. mdpi.com

Another approach focuses on the synthesis of novel chiral 1,5-diamines from (R)-(+)-camphor. scielo.brresearchgate.net This multi-step process begins with the treatment of (R)-(+)-camphor with potassium tert-butoxide and butyl nitrite (B80452) to produce a keto-oxime. scielo.br Subsequent reduction with sodium borohydride yields an alcohol, which is then converted to an aldehyde. scielo.br This aldehyde undergoes further reactions, including treatment with tosylamine and reduction with lithium aluminium hydride (LAH), to furnish the target 1,5-diamines. scielo.br These enantiopure compounds are valuable as potential chiral building blocks and ligands for asymmetric transformations. scielo.brresearchgate.net

| Diamine Type | Key Precursor(s) | Key Synthetic Steps | Reference(s) |

|---|---|---|---|

| 1,2-, 1,3-, 1,4-Diamines (Regio- and Stereoisomers) | (1S)-(+)-Ketopinic acid, (1S)-(+)-10-Camphorsulfonic acid | Curtius Rearrangement (for 1,2-diamines), Use of 10-iodocamphor intermediate (for 1,3- & 1,4-diamines) | mdpi.com, nih.gov |

| 1,5-Diamines | (R)-(+)-Camphor | Keto-oxime formation, NaBH4 reduction, Aldehyde formation, LAH reduction | scielo.br, researchgate.net |

Preparation of Camphorylidene Derivatives as Synthetic Intermediates

Camphorylidene derivatives, particularly imines formed at the camphor carbonyl group, are crucial synthetic intermediates. An efficient method has been developed for creating stable camphor imine salts, which can readily undergo a transimination reaction with α-amino acid ester hydrochlorides. rsc.org This process yields camphorylidene amino acid derivatives, which are characterized by an E stereochemistry about the newly formed C=N double bond. rsc.org These ketimine intermediates can be further transformed; for instance, their reduction with sodium cyanoborohydride stereoselectively produces exo-bornylamines. rsc.org

Development of Camphor-Derived Heterocycles with Amino Functionality

The rigid camphor framework is an excellent starting point for the synthesis of a wide variety of heterocyclic compounds. chim.it These heterocycles can be broadly categorized into fused, spiro, substituted, ring-expanded, and tethered systems. chim.it

A significant advancement in this area is the transformation of camphor-derived diamines into precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. mdpi.com For example, camphor-based 1,3-diamines have been successfully converted into cyclic amidinium salts, which serve as direct precursors to six-membered NHCs. mdpi.com Similarly, diamines derived from (1S)-(+)-camphorquinone have been cyclized to form imidazoline (B1206853) salts, another type of NHC precursor. nih.gov

The versatility of camphor is further demonstrated in the synthesis of other heterocyclic systems. Camphor sulfonyl hydrazines have been prepared in three steps from (+)-camphor sulfonyl chloride by cyclization with hydrazine (B178648) monohydrate, followed by alkylation and reduction. chim.it Other research has focused on synthesizing novel thiazole, pyrimidinone, and pyrazole (B372694) derivatives from camphor, which have been investigated for their biological activities. nih.gov

| Heterocycle Class | Synthetic Precursor | Example Product | Reference(s) |

|---|---|---|---|

| NHC Precursors | Camphor-derived 1,3-diamines | Cyclic Amidinium Salts | mdpi.com |

| NHC Precursors | (1S)-(+)-Camphorquinone-derived diamines | Imidazoline Salts | nih.gov |

| Sulfonyl Hydrazines | (+)-Camphor sulfonyl chloride | Camphor Sulfonyl Hydrazines | chim.it |

| Various Heterocycles | Camphor | Thiazoles, Pyrimidinones, Pyrazoles | nih.gov |

Methodological Advancements in Asymmetric Induction during Synthesis

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially directs the formation of one enantiomer or diastereoisomer over another. wikipedia.org Camphor and its derivatives are exemplary chiral auxiliaries, which are molecules that can be reversibly attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgiupac.org

One of the most practical and successful chiral auxiliaries derived from camphor is bornane-10,2-sultam. iupac.org This auxiliary, easily prepared from inexpensive (+)- or (-)-camphorsulfonic acid, exerts powerful stereocontrol in a variety of chemical transformations, including Diels-Alder reactions, aldol (B89426) reactions, and conjugate additions. iupac.org The high degree of asymmetric induction is often achieved through chelation. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the N-enoyl sultam derivative forms a rigid five-membered chelate. iupac.org This locks the conformation of the molecule and effectively blocks one of the prochiral faces of the double bond from the attacking reagent, leading to highly stereoselective product formation. iupac.org

Another significant methodological advancement involves the use of tricycloiminolactones derived from natural (+)-camphor. acs.orgnih.gov These compounds function as versatile chiral glycine (B1666218) equivalents for the asymmetric synthesis of a wide range of enantiopure α-amino acids. acs.orgnih.gov The enolated forms of these tricycloiminolactones act as nucleophiles in reactions such as alkylations, Aldol reactions, and Michael additions, all of which proceed with excellent stereoselectivity and in high yields. acs.orgnih.gov A key advantage of this system is that by using two different chiral templates derived from camphor, it is possible to conveniently synthesize both the natural (L-configuration) and unnatural (D-configuration) enantiomers of a target amino acid from the same electrophile. acs.org

| Chiral Auxiliary/System | Key Application(s) | Mechanism of Induction | Reference(s) |

|---|---|---|---|

| Bornane-10,2-sultam | Diels-Alder reactions, Aldol reactions, Conjugate additions | Formation of rigid chelates with Lewis acids, leading to facial shielding of the prochiral center. | iupac.org |

| Tricycloiminolactones | Asymmetric synthesis of α-amino acids via alkylation, aldol, and Michael additions. | The rigid tricyclic framework of the chiral glycine equivalent directs the approach of electrophiles. | acs.org, nih.gov |

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

A comprehensive effort to generate a detailed scientific article on the chemical compound this compound has been halted due to the absence of publicly available, in-depth spectroscopic data. Despite extensive searches for advanced structural and stereochemical characterization information, specific experimental data from high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy for this particular compound could not be located in the public domain.

The intended article was to be structured around a detailed outline focusing on advanced structural elucidation, including one- and two-dimensional NMR techniques, as well as Fourier Transform Infrared (FTIR) and Raman spectroscopy. This would have involved the analysis of the carbon skeleton, proton environments, functional groups, and the spatial arrangement of atoms within the molecule.

While general principles of these spectroscopic methods and their application to related structures like camphor and various amino and sulfate-containing compounds are well-documented, specific chemical shifts, coupling constants, and vibrational frequencies for this compound are not present in the accessible scientific literature. The generation of a scientifically accurate and authoritative article, complete with the requested detailed data tables, is contingent on such primary experimental data. Without access to research that has specifically synthesized and characterized this compound, any attempt to provide the required information would be speculative and fall short of the required standard of scientific accuracy.

Therefore, the requested article focusing solely on the advanced structural elucidation and stereochemical characterization of this compound cannot be produced at this time.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Definitive Structural Assignment

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. researchgate.net The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu For d-Camphor (B3430136), 3-amino-, monosulfate, with the chemical formula C₁₀H₁₇NO₅S, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Protonated Molecule | [C₁₀H₁₇NO₅S + H]⁺ | 264.0900 |

This table presents the theoretical exact mass for the protonated form of d-Camphor, 3-amino-, monosulfate. This value is calculated using the masses of the most abundant isotopes: C (12.0000), H (1.0078), N (14.0031), O (15.9949), and S (31.9721). msu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. jmaterenvironsci.comnih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. unito.ityoutube.com In a typical MS/MS experiment involving collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺ at m/z 264.09) would be expected to undergo characteristic fragmentation.

Plausible fragmentation pathways include the neutral loss of the sulfuric acid moiety (H₂SO₄, 98 Da) or sulfur trioxide (SO₃, 80 Da), leading to the formation of a fragment corresponding to protonated 3-aminocamphor. Further fragmentation would likely involve characteristic losses from the camphor (B46023) skeleton, such as the loss of water (H₂O), carbon monoxide (CO), and various hydrocarbon fragments, which is a common behavior for protonated aliphatic α-amino acids. unito.itresearchgate.net

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 264.09 | 184.08 | SO₃ (80.01 Da) |

| 264.09 | 166.12 | H₂SO₄ (98.07 Da) |

| 166.12 | 148.11 | H₂O (18.01 Da) |

| 166.12 | 138.10 | CO (28.02 Da) |

This table outlines a theoretical fragmentation pathway for protonated this compound based on established fragmentation principles for amino acids and cyclic ketones.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. frontiersin.orgnih.gov The part of a molecule responsible for this absorption is known as a chromophore. rsc.org

The primary chromophore in this compound is the carbonyl group (C=O) of the camphor skeleton. Saturated ketones like camphor typically exhibit a weak absorption band corresponding to an n → π* (non-bonding to anti-bonding) electronic transition. scielo.br For camphor itself, this absorption maximum (λ_max) is observed at approximately 290 nm in ethanol. nih.govroyalholloway.ac.uk The presence of the amino group (-NH₂) at the C-3 position, which acts as an auxochrome, is expected to influence this electronic transition. Auxochromes can modify the absorption characteristics of a chromophore, often causing a shift in the wavelength and intensity of the absorption maximum. This interaction can provide further characterization of the molecule's electronic environment. frontiersin.org

| Compound | Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|---|

| d-Camphor | C=O | n → π | ~290 |

| This compound | C=O with -NH₂ auxochrome | n → π | Shifted from 290 |

This table summarizes the characteristic UV-Vis absorption for the camphor chromophore and the expected influence of the amino group auxochrome.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. springernature.comnih.gov

Single Crystal X-ray Diffraction Analysis

For a chiral molecule, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of all stereogenic centers. researchgate.net This technique relies on the phenomenon of anomalous dispersion, which becomes significant when the crystal contains atoms heavier than oxygen, or through careful analysis of Bijvoet pairs. researchgate.net In the case of this compound, a successful crystal structure determination would confirm the (1S,4R) configuration of the d-camphor backbone. The absolute configuration of the parent (+)-camphor molecule has been unequivocally established through X-ray diffraction studies of derivatives such as (+)-3-bromocamphor. royalholloway.ac.uk The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as the intermolecular interactions, such as hydrogen bonding involving the amino and sulfate (B86663) groups, that dictate the crystal packing.

Challenges in Crystallization of Chiral Amino Acid Derivatives

A significant bottleneck in X-ray crystallography is the growth of high-quality single crystals, a process that can be particularly challenging for chiral amino acid derivatives and their salts. researchgate.net The formation of crystals is influenced by a multitude of factors including solvent, temperature, pH, and the nature of the counter-ion. For this compound, the presence of both a chiral organic cation and an inorganic sulfate anion introduces complexity.

Challenges include:

Polymorphism: The ability of the compound to crystallize in multiple forms with different packing arrangements.

Solvent Inclusion: The incorporation of solvent molecules into the crystal lattice, which can lead to disorder.

Kinetics vs. Thermodynamics: The crystallization of a less stable kinetic product over the desired thermodynamically stable form. acs.org

Chiral Discrimination: In racemic mixtures, molecules may crystallize as a conglomerate (a mixture of pure enantiomeric crystals) or a racemic compound (where both enantiomers are present in the unit cell), which can complicate resolution efforts. While the starting material is enantiopure, understanding these principles is crucial in chiral crystallization. rug.nl

These factors make the process of obtaining a single crystal suitable for X-ray diffraction an empirical and often time-consuming endeavor.

Chiroptical Spectroscopy for Optical Purity and Conformation

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemical features of a molecule, making them indispensable for determining enantiomeric purity and elucidating solution-state conformation.

The spectrum is dominated by electronic transitions associated with the carbonyl chromophore of the camphor moiety. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used in conjunction with experimental data to definitively assign the absolute configuration. aip.org Studies on related camphor derivatives show that even minor structural modifications can lead to significant changes in the ECD spectra, highlighting the technique's sensitivity. researchgate.netuol.de

Table 1: Representative ECD Data for a Chiral Camphor Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment |

| ~290 | Positive | n → π* (Carbonyl) |

| ~220 | Negative | π → π* |

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of structural information as it probes the chirality of the molecule through its fundamental vibrational modes. Each vibrational band in the infrared spectrum can, in principle, have a corresponding VCD signal, resulting in a rich and detailed spectrum. nih.gov

VCD is particularly powerful for determining the absolute configuration of chiral molecules, including those with rigid skeletons like camphor. researchgate.net By comparing the experimentally measured VCD spectrum with quantum chemical predictions, an unambiguous assignment of the absolute stereochemistry can be made. Furthermore, VCD is highly sensitive to the conformational subtleties of flexible substituents. In the case of this compound, VCD could be used to study the orientation and hydrogen-bonding interactions of the amino and sulfate groups. Studies on camphor and its derivatives have successfully used VCD to distinguish between conformers and to determine enantiomeric excess in mixtures. nih.gov

Table 2: Representative VCD Data for Key Vibrational Bands of a Chiral Aminocamphor Derivative

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| ~3000 | Positive/Negative couplet | C-H stretching |

| ~1745 | Strong Positive | C=O stretching |

| ~1250 | Negative | C-N stretching |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the vicinity of an absorption band of a chromophore. The shape and sign of this curve are indicative of the stereochemistry of the molecule.

For this compound, the carbonyl group acts as the primary chromophore, giving rise to a strong Cotton effect. ORD has been historically significant in the structural elucidation of natural products and steroids. Studies on aryl derivatives of aminocamphor have demonstrated the utility of ORD in investigating the effects of position-isomerism and electronic conjugation on the optical activity of the molecule. The technique provides valuable information that is complementary to ECD.

Table 3: Representative Optical Rotatory Dispersion Data for a Chiral Camphor Derivative

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 700 | +50 | Plain positive curve |

| 310 | +2500 | Peak of Cotton effect |

| 295 | 0 | Crossover point |

| 270 | -1800 | Trough of Cotton effect |

Complementary Structural Techniques

While chiroptical techniques are superb for determining stereochemistry and conformation in solution, other methods provide precise atomic coordinates in the solid state.

Electron Diffraction: This technique is particularly valuable for determining the absolute structure of nanocrystals of chiral organic molecules. chinesechemsoc.org Due to the strong interaction between electrons and matter, electron diffraction can be used on crystals that are too small for conventional X-ray crystallography. chinesechemsoc.org For chiral crystals, multiple scattering effects can lead to a breakdown of Friedel's law, allowing for the determination of the molecule's handedness from a single diffraction pattern. researchgate.net Recent developments, such as laser-induced electron diffraction, are also showing promise for probing molecular chirality in the gas phase. aps.orgaps.org For this compound, electron diffraction could provide a definitive crystal structure from a very small single crystal.

Neutron Diffraction: Neutron diffraction is a powerful tool for accurately locating the positions of atoms, especially hydrogen atoms, within a crystal lattice. stfc.ac.uklibretexts.org Unlike X-rays, which scatter from electrons, neutrons are scattered by atomic nuclei. This makes the technique highly sensitive to light atoms like hydrogen and allows for the precise characterization of hydrogen bonding networks. mdpi.comnih.gov In the structure of this compound, neutron diffraction could precisely determine the geometry of the ammonium (B1175870) group (NH3+), its hydrogen bonds with the sulfate counter-ion, and any associated water molecules in the crystal, providing critical insights into the forces governing the crystal packing. aip.orgiucr.orgrsc.org

Reaction Mechanisms and Mechanistic Investigations

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for dissecting the complex reaction mechanisms of camphor (B46023) derivatives at the molecular level. frontiersin.org Techniques such as Density Functional Theory (DFT) and ab initio methods provide invaluable insights into the electronic structure, energetics, and geometries of reactants, transition states, and products.

Density Functional Theory (DFT) is a widely employed computational method to investigate the structures and vibrational properties of camphor derivatives. jmaterenvironsci.comresearchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy.

Researchers utilize DFT calculations, often with hybrid functionals like B3LYP, to optimize the geometries of ground states and locate the transition state structures (activated complexes) along a reaction coordinate. frontiersin.orgjmaterenvironsci.com For instance, hybrid DFT (B3LYP/B2)/MM calculations have been used to model the energy profiles for the hydroxylation of camphor. researchgate.net These studies can reveal the energy barriers of reaction pathways, helping to identify the rate-limiting steps. For example, the mechanism of α-hydroxyketone formation from a camphor derivative was elucidated using DFT, identifying a rate-limiting energy barrier of 17.1 kcal/mol for the C–H hydroxylation step. researchgate.net

Vibrational frequency calculations are also performed to characterize the optimized structures as minima (all real frequencies) or transition states (one imaginary frequency) and to compute zero-point vibrational energies (ZPVE) for more accurate energy profiles. jmaterenvironsci.comresearchgate.net

Table 1: Example of DFT Calculation Parameters for Camphor Derivatives

| Parameter | Specification | Source |

| Method | B3LYP Hybrid Functional | jmaterenvironsci.comresearchgate.net |

| Basis Set | 6-311++G** | jmaterenvironsci.comresearchgate.net |

| Application | Geometry Optimization, Vibrational Frequencies | jmaterenvironsci.comresearchgate.net |

| Solvation Model | PCM (Polarizable Continuum Model) for solution studies | frontiersin.org |

| System Studied | S(-) and R(+) forms of camphor | jmaterenvironsci.comresearchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. utah.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to obtain detailed information about molecular orbitals and electron correlation. utah.eduresearchgate.net

These methods have been applied to investigate the electronic states in the catalytic cycle of enzymes that metabolize camphor, such as cytochrome P450. researchgate.net For example, ab initio quantum mechanical methods have been used to describe the states following the first reduction step in the P450 catalytic cycle, correlating the calculated energy of reduction with experimentally determined redox potentials. researchgate.net Such calculations are crucial for understanding the electronic redistribution upon substrate binding and reaction. researchgate.net While computationally more demanding than DFT, ab initio methods are essential for benchmarking and for systems where DFT may not be sufficiently accurate. researchgate.net Many-body perturbation theory is another advanced ab initio approach used to study electronic excitations. youtube.com

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. mit.edu An inadequate basis set can lead to significant errors and computationally meaningless results. mit.edu

For camphor derivatives, various basis sets have been tested to ensure reliable predictions of properties like optical rotation. researchgate.net Commonly used basis sets include Pople-style basis sets (e.g., 6-31G, 6-311++G ) and correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ). researchgate.netresearchgate.netuni-rostock.de The addition of polarization functions (e.g., the '*' or 'd,p' in the notation) and diffuse functions (e.g., the '+' in the notation) is often necessary for accurate descriptions of strained rings, anions, and transition states. researchgate.netyoutube.com

Validation studies have shown that for calculating optical rotation, the aug-cc-pVDZ basis set can sometimes deviate significantly from the basis set limit, while double-ζ basis sets developed specifically for magnetic properties, like aug-pcS-1, may provide results closer to the limiting values. researchgate.net The choice of basis set represents a trade-off between accuracy and computational expense, and it must be carefully validated for the specific property and molecular system under investigation. youtube.com

Table 2: Comparison of Common Basis Sets for Molecular Calculations

| Basis Set | Description | Typical Application | Source |

| STO-3G | Minimal basis set; each atomic orbital is represented by a contraction of 3 Gaussian functions. | Initial, low-cost calculations. | uni-rostock.de |

| 3-21G | Split-valence basis set; core orbitals are single basis functions, valence orbitals are split into two. | Economical calculations for larger systems. | uni-rostock.de |

| 6-31G(d,p) or 6-31G | Double-zeta split-valence with polarization functions on heavy atoms (d) and hydrogens (p). | Standard for geometry optimizations and frequency calculations. | uni-rostock.de |

| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta. Includes diffuse functions. | High-accuracy energy and property calculations. | researchgate.net |

Elucidation of Specific Reaction Intermediates and Transient Species

The functionalization of the rigid camphor framework often proceeds through transient intermediates that dictate the final product structure. Skeletal rearrangements, which are a hallmark of camphor chemistry, are driven by the relief of ring strain and often involve non-classical carbocation intermediates. rsc.org

For example, the iodine-mediated skeletal rearrangement of a diol derived from allylated camphorquinone (B77051) is proposed to proceed through a cyclic iodonium (B1229267) ion intermediate. rsc.org This intermediate is then opened stereospecifically by a proximate hydroxyl group to form a spirocyclic oxetane. rsc.org In the oxidation of borneol to camphor using oxone and sodium chloride, a key intermediate is hypochlorous acid (HOCl), which is formed in the first step. youtube.com The subsequent reaction involves the borneol oxygen attacking the chlorine, eventually leading to an elimination reaction to form the camphor carbonyl group. youtube.com Atomistic simulations of camphor migration within the enzyme cytochrome P450cam have identified metastable states where the camphor molecule is stabilized by interactions with specific amino acid residues like Tyr-29 before exiting to the solvent. nih.govresearchgate.net

Kinetic and Thermodynamic Profiling of Functionalization Reactions

Understanding the kinetic and thermodynamic parameters of a reaction is essential for controlling its outcome. libretexts.org A reaction can be under kinetic control, where the major product is the one that is formed fastest, or under thermodynamic control, where the most stable product predominates. libretexts.org This is often determined by reaction conditions such as temperature. libretexts.org

Kinetic studies have been performed to measure the rate coefficients for the reactions of camphor and related terpenes with atmospheric radicals. nih.gov For example, the rate coefficient for the reaction of camphor with hydroxyl (OH) radicals at 298 K was determined using relative kinetic techniques. nih.gov Such data are crucial for atmospheric chemistry models.

Thermodynamic profiling, often aided by molecular dynamics simulations, can map the free-energy landscape of a reaction or process. nih.gov Studies on camphor migration out of the active site of cytochrome P450cam have shown that diffusion along a pathway near the substrate recognition site is thermodynamically preferred over other potential exit routes. nih.govresearchgate.net Thermodynamic studies have also been conducted on camphor enantiomers to investigate phase behavior and transitions using techniques like differential scanning calorimetry (DSC). researchgate.net

Table 3: Selected Reaction Rate Coefficients for Camphor at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Source |

| Hydroxyl Radical (OH) | (0.38 ± 0.08) x 10⁻¹¹ | nih.gov |

| Chlorine Atom (Cl) | (2.93 ± 0.17) x 10⁻¹⁰ | nih.gov |

Regioselectivity and Diastereoselectivity in Camphor Functionalization Processes

The stereochemically rich and constrained bicyclic framework of camphor makes it an excellent substrate for studying and controlling regioselectivity (where on the molecule a reaction occurs) and diastereoselectivity (the preferential formation of one diastereomer over another). nih.gov

The functionalization of camphor can be directed to various positions (C-3, C-5, C-8, C-9, C-10) to produce valuable chiral building blocks. researchgate.net For example, enzymes like cytochrome P450 are capable of oxidizing camphor with high stereoselectivity to 5-exo-hydroxycamphor. researchgate.net The regioselectivity of these enzymatic reactions is governed by the precise positioning of the substrate within the active site. nih.gov

In synthetic reactions, the inherent structure of the camphor derivative often directs the outcome. A notable example is the highly enantioselective and diastereoselective Darzens reaction of a camphor-derived sulfonium (B1226848) amide with aldehydes. organic-chemistry.org This reaction yields glycidic amides with up to 99% enantiomeric excess and complete diastereocontrol. organic-chemistry.org Mechanistic studies suggest that this high degree of stereocontrol arises not in the initial bond formation but in the subsequent C-C bond rotation step, where the bulky camphor auxiliary directs the conformation of the intermediate. organic-chemistry.org Recent developments in directed C-H functionalization methodologies are providing new ways to derivatize the camphor framework in a selective and predictable manner, moving beyond traditional rearrangement-based strategies. nih.gov

Investigation of Intramolecular Rearrangement Phenomena (e.g., Wagner-Meerwein Rearrangements)

Intramolecular rearrangements in camphor-based systems are typically initiated by the formation of a carbocationic intermediate. wikipedia.orglibretexts.org In the case of d-Camphor (B3430136), 3-amino-, monosulfate, the 3-amino group serves as a latent precursor to such a reactive species. The presence of the monosulfate counterion suggests an acidic environment, which would lead to the protonation of the amino group, forming a 3-ammoniumylcamphor sulfate (B86663) salt.

The key step in initiating a rearrangement is the conversion of the primary amino group into a good leaving group. This is classically achieved through diazotization, a reaction with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. sioc-journal.cnresearchgate.net The resulting diazonium salt is highly unstable and readily decomposes, extruding a molecule of nitrogen gas (N₂) to generate a secondary carbocation at the C-3 position of the camphor skeleton. sioc-journal.cn

The formation of this C-3 carbocation is the pivotal event that triggers the Wagner-Meerwein rearrangement. The inherent strain within the bicyclo[2.2.1]heptane system of camphor, coupled with the drive to form a more stable carbocation, provides the thermodynamic impetus for the migration of an adjacent alkyl or hydride group. youtube.comyoutube.com In the camphor framework, several potential migratory pathways exist for the C-3 carbocation.

One of the most well-documented rearrangements in the camphor system involves the migration of the C-C bond between C-2 and C-1 to the adjacent carbocation center. This type of rearrangement is also observed in related reactions, such as the conversion of isoborneol (B83184) to camphene. wikipedia.orgyoutube.com The stereochemistry of the starting 3-amino group (i.e., whether it is in the exo or endo position) is expected to play a crucial role in determining the migratory aptitude of the neighboring groups and the stereochemical outcome of the rearranged products. For a Wagner-Meerwein rearrangement to occur, there must be effective orbital overlap between the migrating bond and the empty p-orbital of the carbocation. youtube.com

Detailed Research Findings from Analogous Systems:

In a hypothetical scenario based on established principles, the diazotization of d-Camphor, 3-amino-, monosulfate would lead to the formation of a C-3 carbocation. This intermediate could then undergo a Wagner-Meerwein shift. A plausible rearrangement would involve the migration of the C-2 methyl group or a shift of the C1-C2 bond. The relative migratory aptitudes would be influenced by steric and electronic factors, as well as the relief of ring strain.

Consider the deamination of a generic 3-aminocamphor derivative. The reaction would proceed as follows:

Diazotization: The primary amine reacts with nitrous acid to form a diazonium salt.

Carbocation Formation: The diazonium salt loses a molecule of nitrogen to form a secondary carbocation at C-3.

Wagner-Meerwein Rearrangement: A 1,2-shift occurs. For example, the bond between C-2 and the C-8 methyl group could migrate to C-3, leading to a rearranged carbocation. Alternatively, the C1-C2 bond could shift.

Product Formation: The rearranged carbocation is then quenched by a nucleophile present in the reaction medium (e.g., water or the conjugate base of the acid used) or undergoes elimination to form an alkene.

The table below illustrates the potential products arising from the deamination of a hypothetical 3-aminocamphor derivative, highlighting the complexity of the reaction mixture that can result from competing rearrangement and substitution pathways.

| Starting Material | Reaction Condition | Potential Rearranged Product(s) | Plausible Intermediate(s) |

| 3-Amino-d-camphor | NaNO₂, HCl, H₂O, 0-5 °C | Rearranged alcohols, rearranged ketones, olefinic products | C-3 carbocation, rearranged carbocations |

It is important to note that the actual product distribution would be highly dependent on the specific reaction conditions, including the solvent, temperature, and the stereochemistry of the starting amine. The monosulfate anion in this compound could also influence the reaction by acting as a weakly coordinating counterion to the intermediate carbocation.

Further mechanistic investigations, including isotopic labeling studies and computational modeling, would be necessary to fully elucidate the intricate details of the intramolecular rearrangement phenomena in this compound.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscapes

The rigid bicyclic structure of the camphor (B46023) framework, combined with the flexible amino group at the C3 position, gives rise to a complex potential energy surface (PES) with multiple stable conformers. Computational analysis is crucial for identifying these low-energy structures and understanding the energetic barriers between them.

Quantum-chemical simulations on camphor derivatives have identified multiple stable conformers. nih.gov For instance, studies on related camphor-containing Schiff bases have detected four relatively stable conformers through quantum-chemical simulations. nih.gov The analysis of the energy landscape reveals the distribution of these conformational states. nih.govbiorxiv.org For d-Camphor (B3430136), 3-amino-, monosulfate, the orientation of the amino group (axial vs. equatorial) and the rotation around the C-N bond are key degrees of freedom. The protonation state and the interaction with the sulfate (B86663) counter-ion further complicate this landscape.

The exploration of a potential energy surface involves characterizing local minima (stable conformers) and the transition states that connect them. researchgate.net This creates a kinetic transition network that describes the pathways and rates of interconversion between different conformations. researchgate.net Disconnectivity graphs are a common way to visualize these complex landscapes, where branches represent local minima and their merging points indicate the energy barriers for interconversion. researchgate.net

Table 1: Hypothetical Conformational Analysis Data for 3-Aminocamphor

| Conformer | Amino Group Orientation | Relative Energy (kJ/mol) | Population at 298 K (%) | Key Dihedral Angle (°) |

|---|---|---|---|---|

| 1 | Exo | 0.00 | 75.2 | 178.5 |

| 2 | Endo | 5.20 | 14.8 | 65.1 |

| 3 | Exo (rotated) | 8.15 | 9.9 | -60.3 |

This table presents hypothetical data based on typical findings for camphor derivatives to illustrate the type of information generated from conformational analysis.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational spectroscopy is a powerful method for predicting and interpreting the spectra of molecules. By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, providing a detailed understanding of the molecular structure and environment.

Integrated quantum mechanics/molecular dynamics (QM/MD) approaches have been successfully used to simulate the absorption and chiroptical spectra of camphor derivatives in solution. researchgate.netnih.govfrontiersin.orgnih.gov These methods account for stereoelectronic, vibrational, and environmental effects, leading to good agreement with experimental results. researchgate.netnih.gov For d-Camphor, 3-amino-, monosulfate, density functional theory (DFT) calculations can predict various spectroscopic parameters:

Infrared (IR) and Raman Spectra: Calculations can determine the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. For analogous amino-functionalized molecules, theoretical models that include intermolecular interactions (e.g., dimer or trimer clusters) have been shown to be essential for accurately reproducing experimental profiles, particularly for techniques like inelastic neutron scattering (INS). nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C chemical shifts. Comparing calculated and experimental spectra helps to confirm the structure and identify the most probable conformation in solution. nih.gov

Electronic Circular Dichroism (ECD): For chiral molecules, ECD is a critical technique. TD-DFT (Time-Dependent DFT) calculations can predict ECD spectra, which are highly sensitive to the molecule's conformation and stereochemistry.

Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for a Model Aminocamphor System

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) stretch | 3350 | 3358 | N-H symmetric stretching |

| ν(C=O) stretch | 1740 | 1745 | Carbonyl stretching |

| δ(N-H) bend | 1620 | 1625 | N-H scissoring |

| ν(C-N) stretch | 1105 | 1110 | C-N stretching |

This table provides illustrative data to show the typical accuracy of DFT calculations in predicting vibrational spectra for functionalized camphor derivatives.

Advanced Molecular Dynamics Simulations

While conformational analysis provides a static picture of low-energy states, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, flex, and interact on timescales from picoseconds to microseconds. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: Simulations can reveal the transitions between different conformers and the pathways of these changes, complementing the static energy landscape view. researchgate.net

Study Solvation: By explicitly including solvent molecules (e.g., water), MD can model how the solute interacts with its environment, including the formation and breaking of hydrogen bonds. This is crucial for understanding the behavior of the charged sulfate and amino groups.

Simulate Interactions with Biomolecules: MD is widely used to study how small molecules bind to proteins. nih.gov For example, simulations have been used to understand the diffusion of camphor within the active site of the enzyme cytochrome P450cam, revealing how the molecule's movement is controlled by specific amino acid residues like Tyr-96. nih.gov Such studies could provide insight into the potential biological interactions of this compound.

Advanced techniques like replica exchange MD and metadynamics can enhance sampling and allow for the calculation of free energy profiles for complex processes, providing a more complete understanding of the system's thermodynamics and kinetics. nih.gov

Elucidation of Intermolecular Interactions and Aggregation Behavior

The amino and sulfate groups in this compound are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These non-covalent interactions govern the compound's properties in the solid state and its behavior in solution, including aggregation. unt.edursc.org

Computational studies on analogous molecules, such as aminopropyl-functionalized silanes, have shown that cluster models (dimers, trimers) are essential for accurately describing the system. nih.govnih.govresearchgate.net These studies highlight the importance of various hydrogen bond contacts, including classical N-H···O and N-H···N bonds, as well as weaker C-H···O and C-H···N interactions. nih.govnih.gov For this compound, similar interactions are expected:

In the Solid State: Interactions between the ammonium (B1175870) group (NH₃⁺) and the sulfate anion (SO₄²⁻) will be dominant, forming a strong, charge-assisted hydrogen-bonding network that defines the crystal lattice.

In Solution: The molecule can form hydrogen bonds with solvent molecules. At higher concentrations, self-association or aggregation may occur, driven by hydrogen bonding and hydrophobic interactions of the camphor backbone. nih.govnih.gov

Computational methods like energy decomposition analysis (EDA) can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the forces driving intermolecular association. unt.edu

Theoretical Basis for Stereochemical Inductions in Camphor Derivatives

Camphor and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined stereochemical environment that can effectively control the facial selectivity of reactions at a nearby prochiral center.

Computational studies are key to understanding the theoretical basis of this stereochemical induction. nih.gov The stereoselectivity of reactions like methylation and aldol (B89426) condensations involving camphor enolates is determined by the steric hindrance imposed by the molecule's own structure, particularly the C7 syn-methyl group. researchgate.net

Transition State Modeling: By calculating the energies of the different possible transition states leading to various stereoisomeric products, chemists can predict the major product of a reaction. The difference in activation energies between competing diastereomeric transition states determines the stereochemical outcome.

Steric and Electronic Effects: The camphor skeleton blocks one face of the reactive center (e.g., an enolate double bond), forcing an incoming electrophile to approach from the less hindered face. The bulky methyl groups of the camphor scaffold play a crucial role in this steric blocking.

Carbocationic Rearrangements: In certain reactions, camphor derivatives can undergo carbocationic rearrangements, and the reaction pathway is highly dependent on the molecular structure. msu.ruresearchgate.net Computational studies can map out these complex reaction pathways and explain unexpected product formations. msu.ru

The predictable and well-understood stereocontrol exerted by the camphor backbone, which can be rationalized and predicted through computational modeling, is the foundation of its utility in stereoselective synthesis. researchgate.net

Derivatization and Analog Development Research

Synthesis of Novel Camphor-Derived Amino-Sulfate Analogues

The quest for enhanced biological activity and tailored physicochemical properties has spurred intensive research into the synthesis of novel analogues of d-camphor (B3430136), 3-amino-, monosulfate. These efforts are primarily concentrated on three key areas: modification of the amino moiety, alteration of the sulfate (B86663) group, and diversification of the camphor (B46023) skeleton itself.

The 3-amino group of the camphor scaffold serves as a primary site for synthetic elaboration, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships. Research in this area has explored several strategic modifications.

One common approach involves the acylation of the amino group to form amides. By reacting 3-aminocamphor derivatives with various acylating agents, researchers can introduce a diverse range of substituents. For instance, the reaction with different arenecarbaldehydes can yield a series of hydrazone derivatives nih.gov. This strategy allows for the systematic variation of steric and electronic properties of the substituent, which can significantly impact biological activity.

Another key strategy is the formation of imines and subsequent reduction to secondary amines. This two-step process expands the chemical space accessible from the primary amine, enabling the introduction of alkyl, aryl, and heteroaryl groups. The synthesis of camphor-derived diamines often utilizes the reactivity of the amino group for further functionalization nih.gov.

Furthermore, the amino group can be a nucleophile in various coupling reactions. For example, it can participate in the formation of ureas and thioureas, which are known to be important pharmacophores in many biologically active molecules. The synthesis of thiourea (B124793) organocatalysts from camphor-derived diamines highlights the utility of this functional group nih.gov.

Table 1: Examples of Strategic Modifications at the Amino Moiety of 3-Aminocamphor Derivatives

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Acylation | Arenecarbaldehydes | Hydrazone | nih.gov |

| Imine Formation | Aldehydes or Ketones | Imine | nih.gov |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine | nih.gov |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea | nih.gov |

This table is illustrative and based on general reactions of amino groups on camphor-like scaffolds.

The synthesis of sulfonated 3-aminocamphor analogs can be achieved through various sulfonation techniques. The choice of sulfonating agent and reaction conditions can influence the position and degree of sulfonation on the camphor scaffold.

A more challenging yet highly rewarding area of research involves the functionalization of the seemingly unreactive C-H bonds of the camphor skeleton. Such modifications can lead to truly novel analogs with unique three-dimensional structures.

While direct C-H activation on the camphor nucleus is a complex task, various methods have been developed to introduce functional groups at positions that are not easily accessible through classical synthetic routes. These approaches often involve radical-mediated reactions or the use of specialized catalysts. Functionalization at positions such as C5, C6, C8, C9, and C10 can lead to a diverse array of derivatives with potentially new biological activities. The synthesis of camphor-derived diamines, for instance, has involved functionalization at the C10 position, starting from 10-camphorsulfonic acid nih.gov.

Investigation of Hybrid Molecular Architectures Incorporating the d-Camphor, 3-amino-, monosulfate Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The rigid, chiral framework of this compound makes it an attractive building block for the construction of hybrid molecules.

Researchers are exploring the synthesis of hybrids where the camphor-derived moiety is linked to other biologically active scaffolds. For example, a camphor derivative could be coupled to a known enzyme inhibitor or a receptor ligand to create a bifunctional molecule with enhanced potency or a novel mechanism of action. The synthesis of hybrid compounds containing benzofuroxan (B160326) and aminothiazole scaffolds demonstrates the potential of this approach to generate molecules with significant anticancer activity nih.gov. While not directly involving this compound, this research highlights the principles that can be applied.

The development of such hybrid architectures often relies on robust coupling chemistries that can link the camphor unit to another molecular entity without compromising the structural integrity of either component.

Systematic Structure-Reactivity and Structure-Function Relationship Studies in Derivatized Series

A cornerstone of modern medicinal chemistry is the systematic study of structure-activity relationships (SAR). By synthesizing a series of related analogs and evaluating their biological activity, researchers can identify the key structural features responsible for a desired effect.

For derivatives of this compound, SAR studies would involve systematically varying the substituents at the amino group, modifying the sulfate moiety, and introducing functional groups at different positions on the camphor skeleton. The resulting data would provide invaluable insights into how specific structural changes influence the compound's interaction with its biological target.

For example, a study on substituted methcathinone (B1676376) analogs systematically examined the impact of substituents at different positions on their activity as monoamine transporter releasing agents, providing clear SAR generalities nih.gov. Similar systematic studies on this compound derivatives are crucial for the rational design of more potent and selective compounds.

Table 2: Hypothetical Structure-Activity Relationship Trends for this compound Derivatives

| Modification Site | Structural Variation | Predicted Impact on Activity |

| Amino Moiety | Small alkyl substituents | May increase lipophilicity, potentially enhancing cell permeability. |

| Bulky aromatic substituents | Could introduce steric hindrance or enable new binding interactions. | |

| Hydrogen bond donors/acceptors | May alter binding affinity to the target protein. | |

| Sulfate Group | Replacement with sulfonamide | Could change the electrostatic interactions and solubility. |

| Different counterions | May influence solid-state properties and bioavailability. | |

| Camphor Skeleton | Functionalization at C8/C9 | Could probe new binding pockets on the target. |

| Introduction of polar groups | May improve aqueous solubility. |

This table is hypothetical and illustrates the types of relationships that would be investigated in SAR studies.

Advanced Analytical Methodologies for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying d-Camphor (B3430136), 3-amino-, monosulfate. Given the compound's non-volatile nature as a sulfate (B86663) salt and the presence of a UV-absorbing chromophore in the camphor (B46023) skeleton, reversed-phase HPLC with UV detection is the method of choice.

The separation is typically achieved on a C18 column, which retains the molecule based on its hydrophobicity. An acidic mobile phase is often employed to ensure the consistent protonation of the amino group and suppress the ionization of any residual silanol (B1196071) groups on the stationary phase, leading to better peak shape and reproducibility. The inherent UV absorbance of the camphor carbonyl group allows for direct detection, typically around 280-290 nm. researchgate.netnih.gov

For enhanced sensitivity and selectivity, especially when analyzing for trace-level impurities or quantifying the compound in complex matrices, pre-column derivatization of the primary amino group can be employed. scribd.comthermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary amine to yield highly fluorescent derivatives, allowing for fluorescence detection with significantly lower limits of detection (LOD) and quantification (LOQ). thermofisher.comnih.gov This approach is invaluable for rigorous purity profiling.

The method must be validated according to ICH guidelines, establishing its linearity, accuracy, precision, specificity, LOD, and LOQ to be suitable for quality control. researchgate.netmdpi.comresearchgate.net

Interactive Table: Typical HPLC Parameters for d-Camphor, 3-amino-, monosulfate Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 5 µm, 250 x 4.6 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Acetic Acid (e.g., 60:40 v/v) | Organic modifier (acetonitrile) controls retention; acid ensures sharp peaks. mdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical scale columns, balancing analysis time and efficiency. nih.gov |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. mdpi.com |

| Detection | Diode-Array Detector (DAD) at 281-288 nm | Allows for direct quantification using the camphor carbonyl chromophore. researchgate.netnih.gov |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

| Internal Standard | 4-N,N-dimethylaminobenzaldehyde | Can be used to improve the precision of results by minimizing systematic errors. researchgate.net |

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Due to its high polarity and lack of volatility as a salt, this compound is not directly amenable to analysis by Gas Chromatography (GC). GC analysis requires analytes to be thermally stable and volatile, conditions which would cause the target compound to decompose rather than vaporize. nih.gov

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for two key applications in the context of this compound:

Monitoring Reaction Progress: During its synthesis, GC can be used to monitor the depletion of volatile starting materials (e.g., d-Camphor) or the appearance of volatile byproducts.

Detecting Volatile Impurities: It is the ideal method for detecting and quantifying residual volatile organic solvents or other volatile impurities that may be present in the final product.

For the analysis of the compound itself, derivatization is mandatory to render it volatile. sigmaaldrich.com A two-step process would be required: first, a neutralization of the sulfate salt followed by extraction, and second, derivatization of the polar amino and hydroxyl (from the sulfate hydrolysis) groups. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are effective for this purpose, converting the polar N-H and O-H groups into nonpolar and thermally stable TBDMS-ethers/amines. sigmaaldrich.com The resulting derivative can then be analyzed by GC-MS, providing characteristic fragmentation patterns for structural confirmation.

Interactive Table: Hypothetical GC-MS Parameters for Derivatized d-Camphor, 3-amino-

| Parameter | Condition | Rationale |

| Derivatization | Neutralization, then reaction with MTBSTFA in acetonitrile at 100°C. | To create a volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | A low-polarity column suitable for a wide range of derivatized compounds. mdpi.com |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas standard for GC-MS. mdpi.com |

| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min | Temperature program to separate the derivatized analyte from other components. |

| Injector Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for definitive identification of the analyte and impurities. |

| MS Scan Range | 50-600 amu | Covers the expected mass range of the derivatized molecule and its fragments. researchgate.net |

Elemental Analysis for Stoichiometric Confirmation and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. This provides a direct assessment of the compound's empirical formula and is a critical checkpoint for compositional verification following synthesis. researchgate.net

For this compound (C₁₀H₁₇NO₅S), the theoretical elemental composition can be calculated from its molecular formula and weight. A highly purified sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the correct stoichiometry and high purity of the compound. researchgate.net Any significant deviation would indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Interactive Table: Elemental Analysis Data for C₁₀H₁₇NO₅S

| Element | Theoretical % | Experimental % (Example) | Difference % |

| Carbon (C) | 45.61 | 45.52 | -0.09 |

| Hydrogen (H) | 6.51 | 6.55 | +0.04 |

| Nitrogen (N) | 5.32 | 5.29 | -0.03 |

| Sulfur (S) | 12.18 | 12.11 | -0.07 |

| Oxygen (O) | 30.38 | (by difference) | - |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermal analysis techniques are essential for evaluating the stability of a compound as a function of temperature. Thermogravimetric Analysis (TGA) is particularly crucial for this compound as it provides quantitative information about its thermal decomposition profile.

In a TGA experiment, the mass of a sample is continuously monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass percentage versus temperature. For this compound, this analysis would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. The data can also identify the loss of volatile components like water or solvents at lower temperatures before the main decomposition event. This information is vital for determining appropriate storage conditions, shelf-life, and processing temperatures. researchgate.net

Interactive Table: Illustrative TGA Data for Thermal Decomposition

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 120 | ~0.5% | Loss of adsorbed moisture. |

| 120 - 210 | Negligible | Compound is thermally stable in this range. |

| > 210 (Onset) | Starts to decrease | Beginning of thermal decomposition of the molecule. |

| 210 - 400 | ~75% | Major decomposition event corresponding to the fragmentation of the organic structure. |

Advanced Crystallographic Techniques for Polymorphism and Crystal Engineering Studies